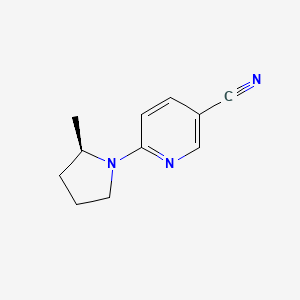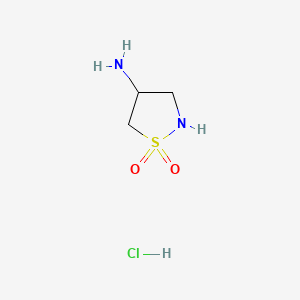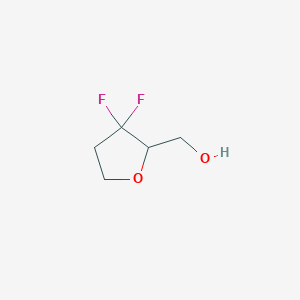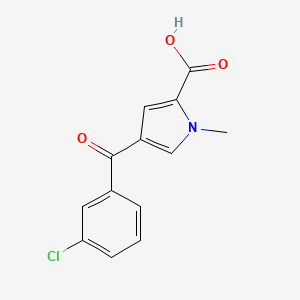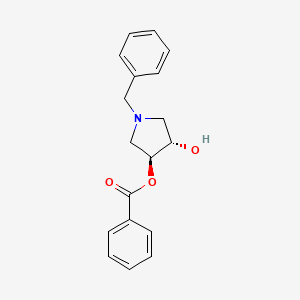![molecular formula C16H14N2O B14027914 2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from phenylethanols and nitriles . This reaction typically requires the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter and is carried out under mild electrophilic amide activation conditions .
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening techniques to identify potent inhibitors and optimize reaction conditions . The use of advanced crystallography and structure-activity relationship (SAR) studies can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs .
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a selective inhibitor of enzymes such as aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments . In organic chemistry, it serves as a building block for synthesizing various heterocyclic compounds . Additionally, its unique structure makes it valuable in the study of molecular interactions and drug design .
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme AKR1C3 by occupying the oxyanion hole in the enzyme and binding to an adjacent hydrophobic pocket . This interaction disrupts the enzyme’s activity, leading to potential therapeutic effects in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid and other dihydroisoquinoline derivatives . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole apart is its specific binding affinity and selectivity for certain enzymes, making it a promising candidate for targeted therapies .
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
2-(7-deuterio-3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2/i2D |
Clave InChI |
UZGJIGDOBYDPOH-VMNATFBRSA-N |
SMILES isomérico |
[2H]C1=CC=C2CCN(CC2=C1)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







